Cycrimine

Description

Properties

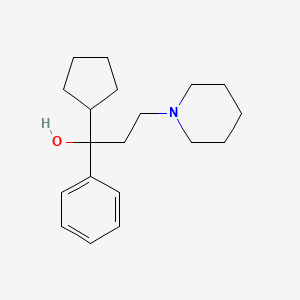

IUPAC Name |

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRUZBWLEWHWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861769 | |

| Record name | Cycrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cycrimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.09e-03 g/L | |

| Record name | Cycrimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77-39-4 | |

| Record name | Cycrimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycrimine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycrimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cycrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycrimine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCRIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543567RFQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cycrimine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112-113 | |

| Record name | Cycrimine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00942 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cycrimine in Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycrimine, a centrally acting anticholinergic agent, has historically been employed in the symptomatic management of Parkinson's disease (PD). This technical guide provides a comprehensive examination of its core mechanism of action, focusing on its interaction with muscarinic acetylcholine receptors within the basal ganglia. This document details the underlying pathophysiology of Parkinson's disease, the rationale for cholinergic antagonism, and presents available, albeit limited, quantitative data on this compound's receptor binding profile. Furthermore, it explores potential secondary mechanisms of action and provides detailed experimental protocols for the assays used to characterize such compounds. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological effects.

Introduction: The Cholinergic-Dopaminergic Imbalance in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. This depletion of dopamine leads to a functional imbalance with the excitatory neurotransmitter acetylcholine in the striatum, a key component of the basal ganglia motor loop. This relative overactivity of the cholinergic system is believed to contribute significantly to the motor symptoms of PD, particularly tremor and rigidity.[1][2]

This compound is a synthetic anticholinergic drug designed to counteract this hypercholinergic state.[3] By blocking the action of acetylcholine at its receptors, this compound helps to restore a more balanced neurochemical environment in the striatum, thereby alleviating some of the motor deficits associated with the disease.[4][5]

Primary Mechanism of Action: Muscarinic M1 Receptor Antagonism

The principal mechanism of action of this compound is its antagonism of muscarinic acetylcholine receptors, with a noted specificity for the M1 subtype. Muscarinic receptors are G-protein coupled receptors that mediate the majority of acetylcholine's effects in the central nervous system. The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, leading to the activation of phospholipase C, while the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase.

In the striatum, M1 receptors are postsynaptically located on medium spiny neurons of both the direct and indirect pathways. By blocking these receptors, this compound reduces the excitatory effects of acetylcholine, helping to rebalance the dysregulated motor circuitry.

Quantitative Data: Muscarinic Receptor Binding Profile

Quantitative data on the binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is not extensively available in recent literature. Historical data and comparison with other anticholinergic agents suggest a preference for the M1 receptor. The table below is intended to provide a framework for such data; however, specific Ki or IC50 values for this compound are not readily found in publicly accessible databases from the conducted searches. For illustrative purposes, the table includes data for other anticholinergic compounds.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 | |

| Pirenzepine | ~20 | ~400 | ~200 | ~100 | ~300 | |

| 4-DAMP | ~1 | ~10 | ~0.5 | ~5 | ~2 |

Note: The lack of specific and recent quantitative binding data for this compound represents a significant gap in the publicly available scientific literature.

Exploration of Potential Secondary Mechanisms of Action

While muscarinic antagonism is the primary mechanism, other potential targets could contribute to the overall pharmacological profile of antiparkinsonian drugs. These are explored here as potential areas for further research regarding this compound.

Dopamine Transporter (DAT) Interaction

Some anticholinergic drugs have been shown to interact with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. Inhibition of DAT would increase synaptic dopamine levels, potentially complementing the effects of cholinergic blockade. However, there is currently no direct experimental evidence from the conducted searches to suggest that this compound significantly inhibits the dopamine transporter.

NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors involved in excitatory neurotransmission. Antagonism of these receptors has been investigated as a therapeutic strategy in Parkinson's disease. Some antiparkinsonian drugs, such as amantadine, exhibit weak NMDA receptor antagonist activity. At present, there is no specific data from the conducted searches to indicate that this compound acts as an NMDA receptor antagonist.

Signaling Pathways in the Basal Ganglia

The therapeutic effect of this compound is rooted in its ability to modulate the complex signaling pathways within the basal ganglia. The following diagrams illustrate the normal functioning of the direct and indirect pathways and the proposed mechanism of this compound's action.

Caption: Simplified diagram of the direct and indirect pathways of the basal ganglia.

References

- 1. Pharmacological Treatment of Tremor in Parkinson’s Disease Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Treatment of Tremor in Parkinson's Disease Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H29NO | CID 2911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacological basis for functional selectivity of partial muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Synthetic Antiparkinsonian Therapy: A Technical History of Cycrimine's Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Cycrimine, a prominent centrally-acting anticholinergic agent, represents a significant milestone in the pharmacological management of Parkinson's disease. Developed in the mid-20th century, it emerged as a key synthetic alternative to naturally occurring belladonna alkaloids, offering a more refined therapeutic profile for the alleviation of motor symptoms, particularly tremor and rigidity. This technical guide provides a comprehensive overview of the discovery, synthesis, preclinical and clinical development of this compound. It details the experimental methodologies that elucidated its mechanism of action as a muscarinic M1 receptor antagonist and presents the available quantitative data on its pharmacological properties. Through an exploration of its history, this document offers valuable insights for researchers and professionals in the field of neuropharmacology and drug development.

Introduction: The Pre-Levodopa Era and the Rise of Anticholinergics

Prior to the advent of levodopa therapy in the 1960s, the therapeutic landscape for Parkinson's disease was dominated by anticholinergic compounds.[1][2][3] For nearly a century, these agents were the only effective treatment for the debilitating motor symptoms of the disease.[4] Initially, crude preparations of belladonna alkaloids, such as atropine and scopolamine, were empirically used to counteract the apparent cholinergic overactivity in the striatum resulting from dopamine deficiency.[2] However, these natural alkaloids were associated with significant peripheral side effects and variable efficacy.

The 1940s marked a turning point with the development of the first synthetic anticholinergic drugs, heralding a new era of targeted therapy for parkinsonism. This period of intense research and development led to the synthesis of several compounds with improved central nervous system (CNS) penetration and a more favorable side effect profile. This compound emerged from this wave of innovation as a potent and effective antiparkinsonian agent.

The Discovery and Synthesis of this compound

This compound, chemically known as 1-phenyl-1-cyclopentyl-3-piperidino-1-propanol, was first described in the scientific literature in the early 1950s. Its development can be traced through two key publications:

-

Denton et al., J. Am. Chem. Soc. (1950): This seminal paper from the American Cyanamid Company detailed the synthesis of a series of tertiary amino alcohols, including a compound structurally analogous to this compound, as part of a broader investigation into new antispasmodic agents.

-

U.S. Patent 2,680,115 (1954): Filed by Ruddy and Becker and assigned to Winthrop-Stearns Inc., this patent specifically claimed the synthesis of this compound and its hydrochloride salt.

Experimental Protocol: Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride, as inferred from the available literature, follows a Grignard reaction pathway. The following is a generalized protocol based on the chemical principles described in the foundational publications.

Materials:

-

β-piperidinopropiophenone

-

Cyclopentyl magnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether

-

Hydrochloric acid (for salt formation)

-

Apparatus for Grignard reaction under anhydrous conditions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings are reacted with cyclopentyl bromide in anhydrous diethyl ether to form cyclopentyl magnesium bromide.

-

Grignard Reaction: A solution of β-piperidinopropiophenone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent with constant stirring. The reaction mixture is then refluxed for a specified period to ensure complete reaction.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and then carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined ether extracts are washed, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound base. The base can be further purified by recrystallization.

-

Salt Formation: The purified this compound base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a calculated amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to precipitate this compound hydrochloride. The salt is then collected by filtration, washed with a cold solvent, and dried.

Preclinical Development and Pharmacological Profile

The preclinical evaluation of this compound was crucial in establishing its mechanism of action and therapeutic potential. These studies were conducted in various in vitro and in vivo models to characterize its pharmacological and toxicological properties.

Mechanism of Action: M1 Muscarinic Receptor Antagonism

This compound exerts its therapeutic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype. In the parkinsonian brain, the depletion of dopamine in the nigrostriatal pathway leads to a relative overactivity of the cholinergic system. By blocking the M1 receptors in the striatum, this compound helps to restore the functional balance between dopamine and acetylcholine, thereby alleviating the motor symptoms of Parkinson's disease.

dot

Preclinical Experimental Models

Table 1: Common Preclinical Models for Antiparkinsonian Drug Evaluation

| Model Type | Animal Model | Method | Measured Endpoint |

| Toxin-Induced Models | Rodents (Rats, Mice) | Intracerebral injection of 6-hydroxydopamine (6-OHDA) to create a unilateral lesion of the nigrostriatal pathway. | Amphetamine or apomorphine-induced rotational behavior. |

| Primates | Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms. | Observation and scoring of motor deficits (tremor, rigidity, bradykinesia). | |

| Pharmacological Models | Rodents | Administration of reserpine to deplete central monoamines, inducing a parkinsonian-like state. | Reversal of akinesia and catalepsy. |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound is limited in the public domain. The following table summarizes the known ADME properties.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value/Description | Source |

| Absorption | Well absorbed after oral administration. | |

| Distribution | Crosses the blood-brain barrier to exert its central effects. | |

| Metabolism | Specific metabolic pathways are not well-documented. | |

| Excretion | Primarily excreted in the urine. | |

| Protein Binding | 14-21% |

Clinical Development and Therapeutic Use

Following promising preclinical results, this compound was introduced into clinical practice for the treatment of Parkinson's disease. It was marketed by Eli Lilly and Company under the trade name Pagitane.

Clinical Efficacy

Early clinical studies demonstrated the effectiveness of this compound in improving the motor symptoms of Parkinson's disease, particularly tremor and rigidity. A Cochrane review of anticholinergic drugs in Parkinson's disease, which included studies from that era, concluded that these agents are more effective than placebo in improving motor function. However, the review also noted a lack of sufficient data to compare the efficacy and tolerability between different anticholinergic drugs.

While specific quantitative data from the original clinical trials of this compound are scarce in contemporary literature, the general findings indicated a significant improvement in motor function for a substantial portion of patients.

Dosing and Administration

This compound was typically administered orally, with the dosage individualized to the patient's needs and tolerance.

Adverse Effects

As with other anticholinergic drugs, the use of this compound is associated with a range of side effects, which can limit its use, particularly in elderly patients.

Table 3: Common Adverse Effects of this compound

| System | Adverse Effects |

| Peripheral | Dry mouth, blurred vision, constipation, urinary retention, tachycardia. |

| Central Nervous System | Confusion, memory impairment, hallucinations, delirium. |

Conclusion and Future Perspectives

The development of this compound and other synthetic anticholinergics in the mid-20th century was a pivotal advancement in the treatment of Parkinson's disease. These drugs provided much-needed symptomatic relief for patients in an era before the discovery of dopamine's role in the disease. While their use has declined with the advent of more effective dopaminergic therapies, anticholinergics like this compound still have a niche role in the management of tremor in younger patients.

The history of this compound's development underscores the importance of rational drug design and the iterative process of improving upon existing therapies. The journey from natural alkaloids to targeted synthetic molecules laid the groundwork for future innovations in neuropharmacology. For today's researchers, the story of this compound serves as a valuable case study in the principles of drug discovery and the enduring quest for better treatments for neurodegenerative diseases.

Experimental Workflows and Logical Relationships

dot

References

- 1. "Anticholinergic drugs for parkinsonism and other movement disorders" by Peter A. LeWitt, Luke Hong et al. [scholarlycommons.henryford.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The History of Parkinson's Disease: Early Clinical Descriptions and Neurological Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticholinergics for symptomatic management of Parkinson´s disease - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Cycrimine on M1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycrimine is a centrally acting anticholinergic agent historically used in the management of Parkinson's disease.[1] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors (mAChRs), thereby helping to restore the dopaminergic-cholinergic balance in the brain.[1] This guide provides an in-depth examination of the pharmacodynamics of this compound, with a specific focus on its interaction with the M1 muscarinic acetylcholine receptor subtype. The M1 receptor is a Gq/11-coupled receptor highly expressed in the central nervous system and is a key target for cognitive and neurological disorders.[2] While specific quantitative pharmacodynamic data for this compound is limited in publicly available literature, this guide will leverage data from its close structural and functional analogue, dicyclomine, to provide a comprehensive overview.[3][4]

Quantitative Pharmacodynamics

| Parameter | Value | Receptor Subtype | Comments | Reference |

| IC50 | 14 nM | M1 (rat cortical membranes) | This value indicates a high affinity of dicyclomine for the M1 receptor subtype. | |

| pA2 | 9.13 | M1 (guinea-pig ileum) | The pA2 value quantifies the functional antagonist potency. A higher pA2 indicates greater potency. |

Note: The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

M1 Receptor Signaling Pathway and Antagonism by this compound

The M1 muscarinic acetylcholine receptor is coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal excitation.

This compound, as a competitive antagonist at the M1 receptor, binds to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the downstream signaling cascade.

Experimental Protocols

The pharmacodynamic properties of M1 receptor antagonists like this compound and dicyclomine are typically characterized using radioligand binding assays and in vitro functional assays.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of an unlabeled compound (this compound) for the M1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. A common radioligand for M1 receptors is [3H]-pirenzepine.

Objective: To determine the inhibitory constant (Ki) of this compound for the M1 receptor.

Materials:

-

Biological Material: Membranes prepared from cells or tissues expressing M1 receptors (e.g., rat cerebral cortex or CHO cells stably expressing the human M1 receptor).

-

Radioligand: [3H]-pirenzepine.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled M1 antagonist (e.g., atropine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-pirenzepine, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]-pirenzepine against the logarithm of the this compound concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Flux Assay)

This assay measures the ability of an antagonist to inhibit the functional response of the M1 receptor to an agonist. Since M1 receptor activation leads to an increase in intracellular calcium, a calcium flux assay is a suitable functional readout.

Objective: To determine the functional potency (e.g., pA2 value) of this compound as an M1 receptor antagonist.

Materials:

-

Cells: A cell line stably expressing the M1 receptor (e.g., CHO-M1 or HEK293-M1).

-

Agonist: A known M1 receptor agonist (e.g., carbachol or acetylcholine).

-

Antagonist: this compound hydrochloride.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Fluorescence Plate Reader: With kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the M1-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the M1 agonist (typically the EC80 concentration) to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium response. A dose-response curve for this compound's inhibition is generated to calculate the IC50. For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating agonist dose-response curves in the presence of different fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot to determine the pA2 value.

Conclusion

This compound acts as a competitive antagonist at M1 muscarinic acetylcholine receptors. While specific quantitative data for this compound is scarce, the available information on its close analogue, dicyclomine, indicates a high affinity and potent functional antagonism at this receptor subtype. The blockade of M1 receptor-mediated Gq/11 signaling by this compound leads to a reduction in downstream second messenger production and subsequent cellular responses, which underlies its therapeutic effects in conditions characterized by cholinergic overactivity. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the pharmacodynamic profile of this compound and similar M1 receptor antagonists. Further studies are warranted to determine the precise binding affinity and functional potency of this compound at human M1 receptors to better inform its clinical application and the development of novel M1-targeted therapeutics.

References

- 1. This compound | C19H29NO | CID 2911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycrimine Hydrochloride: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycrimine hydrochloride is a synthetic anticholinergic agent, previously utilized in the management of Parkinson's disease.[1][2] As a muscarinic receptor antagonist, it acts by blocking the action of acetylcholine, a neurotransmitter involved in various physiological processes.[3][4] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound hydrochloride, offering critical data and methodologies for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Chemical Name | α-Cyclopentyl-α-phenyl-1-piperidinepropanol hydrochloride | [2] |

| Molecular Formula | C₁₉H₃₀ClNO | |

| Molecular Weight | 323.90 g/mol | |

| CAS Number | 126-02-3 | |

| Appearance | Crystals | |

| Taste | Very bitter | |

| Melting Point | 241-244 °C (with decomposition) | |

| Boiling Point | 433.5°C at 760 mmHg | |

| Solubility (at 25°C) | Water: 0.6 g/100 mlEthanol: 2.0 g/100 mlChloroform: 3.0 g/100 mlSoluble in DMSO | |

| pH (0.5% aqueous solution) | 4.9-5.4 |

Stability Profile

The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation development.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound hydrochloride.

| Condition | Recommendation | Reference |

| Short-term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | |

| Long-term Storage | Dry, dark, and at -20 °C (months to years) | |

| Shipping | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping and time spent in Customs. | |

| Shelf Life | >3 years if stored properly |

Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific degradation pathways for this compound hydrochloride are not extensively documented in publicly available literature, a general approach to identifying them is outlined in the experimental protocols section. Common degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.

Mechanism of Action and Signaling Pathway

This compound acts as a muscarinic antagonist, with a specific affinity for the M1 muscarinic acetylcholine receptor. By blocking this receptor, this compound inhibits the effects of acetylcholine in the central nervous system. This action is believed to help restore the balance between dopamine and acetylcholine, which is disrupted in Parkinson's disease.

The signaling pathway initiated by the activation of the M1 muscarinic receptor, which is antagonized by this compound, is depicted below.

Caption: M1 Muscarinic Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specific to this compound hydrochloride are limited. However, standard methodologies based on international guidelines are provided below for the determination of its physicochemical properties and stability.

Determination of Physicochemical Properties

The following are general experimental approaches for determining the key physicochemical properties of a drug substance like this compound hydrochloride.

Caption: General Workflow for Physicochemical Property Determination.

Stability Testing and Forced Degradation Studies

Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.

5.2.1. Stability Testing Protocol (ICH Q1A(R2))

-

Objective: To establish a re-test period for the drug substance or a shelf life for the drug product.

-

Methodology:

-

Store samples of this compound hydrochloride at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method (e.g., HPLC).

-

5.2.2. Forced Degradation Study Protocol

-

Objective: To identify likely degradation products and establish degradation pathways.

-

Methodology: Expose this compound hydrochloride to various stress conditions more severe than accelerated stability testing. The goal is to achieve 5-20% degradation.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has summarized the core chemical properties and stability considerations for this compound hydrochloride. The provided data and general experimental frameworks serve as a valuable resource for researchers and professionals in the field of drug development. While specific experimental protocols and degradation pathways for this compound hydrochloride are not extensively detailed in the public domain, the application of standard pharmaceutical testing methodologies, as outlined here, will enable a thorough characterization of this molecule.

References

In-Silico Modeling of Cycrimine's Interaction with the M1 Muscarinic Acetylcholine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the binding of Cycrimine, a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, to its target. This compound is a clinically significant anticholinergic agent primarily used in the management of Parkinson's disease. Its therapeutic effect is achieved by blocking the action of acetylcholine at M1 receptors in the central nervous system, thereby helping to restore the dopaminergic-cholinergic balance. Understanding the molecular interactions between this compound and the M1 receptor is paramount for the rational design of novel therapeutics with improved selectivity and reduced side effects. This document details the theoretical background, experimental validation protocols, and computational workflows for modeling this crucial drug-receptor interaction.

Introduction: this compound and the M1 Muscarinic Receptor

This compound is a central anticholinergic drug that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype.[1] The M1 mAChR is a G-protein coupled receptor (GPCR) predominantly expressed in the cerebral cortex and hippocampus.[2] Its activation is primarily coupled to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to neuronal excitation.

Mechanism of Action

This compound's therapeutic efficacy in Parkinson's disease stems from its ability to counteract the relative overactivity of the cholinergic system that arises from dopamine depletion in the basal ganglia. By blocking the M1 receptor, this compound reduces cholinergic transmission, thus helping to re-establish a more balanced neurotransmitter environment.

The M1 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of the M1 mAChR is depicted below. As an antagonist, this compound inhibits this pathway by preventing the binding of the endogenous agonist, acetylcholine.

Quantitative Binding Affinity Data

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Reference |

| Trihexyphenidyl | Human M1 mAChR | Competition Binding ([3H]-pirenzepine) | 3.7 - 14 | [3] |

| (R)-Procyclidine | Human M1 mAChR (NB-OK 1 cells) | Competition Binding | High Affinity (qualitative) | [4] |

| (S)-Procyclidine | Human M1 mAChR (NB-OK 1 cells) | Competition Binding | 130-fold lower than (R)-isomer | [4] |

| Pirenzepine | Rat Cortical M1 mAChR | Competition Binding ([3H]-NMS) | 62 | |

| Atropine | Rat Cortical M1 mAChR | Competition Binding ([3H]-NMS) | 0.6 |

Table 1: Binding Affinities of Selected Anticholinergic Drugs at the M1 Muscarinic Receptor.

In-Silico Modeling Workflow

The in-silico modeling of this compound's binding to the M1 receptor involves a multi-step computational approach designed to predict and analyze the molecular interactions at an atomic level. This workflow is crucial for understanding the structural determinants of binding affinity and selectivity.

Methodologies

3.1.1. Receptor Structure Preparation The crystal structures of the human M1 muscarinic acetylcholine receptor are available in the Protein Data Bank (PDB). Recommended structures include:

-

PDB ID: 5CXV : Human M1 mAChR in complex with the antagonist tiotropium.

-

PDB ID: 6WJC : Human M1 mAChR in complex with a muscarinic toxin.

The selected PDB file is pre-processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains. Hydrogen atoms are added, and the structure is energy minimized using a suitable force field (e.g., CHARMM36m).

3.1.2. Ligand Preparation A 3D structure of this compound is generated and optimized. This can be done using software like Avogadro or obtained from databases such as PubChem. The ligand is then prepared for docking by assigning appropriate atom types and charges.

3.1.3. Molecular Docking Molecular docking predicts the preferred orientation of this compound within the M1 receptor's binding site. Software such as AutoDock Vina or Glide can be used. The binding site is typically defined based on the location of the co-crystallized ligand in the experimental structure. The docking algorithm samples various conformations and orientations of the ligand, and a scoring function is used to rank the resulting poses.

3.1.4. Molecular Dynamics (MD) Simulation MD simulations are performed to assess the stability of the docked this compound-M1 receptor complex and to observe its dynamic behavior in a simulated physiological environment (i.e., embedded in a lipid bilayer with explicit solvent). Software packages like GROMACS or AMBER are commonly used. The simulation is run for a sufficient duration (typically nanoseconds to microseconds) to allow the complex to reach equilibrium.

3.1.5. Binding Free Energy Calculation Post-MD simulation, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of this compound to the M1 receptor. This provides a theoretical value that can be compared with experimental binding affinities.

3.1.6. Interaction Analysis The trajectory from the MD simulation is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding of this compound to the M1 receptor.

Experimental Validation: Competitive Radioligand Binding Assay

In-silico predictions of binding affinity should be validated experimentally. A competitive radioligand binding assay is a standard method to determine the inhibition constant (Ki) of an unlabeled compound (this compound) for a receptor.

Principle

This assay measures the ability of this compound to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the M1 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol

4.2.1. Materials

-

Receptor Source: Membranes from cells expressing the human M1 mAChR (e.g., CHO-K1 cells).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Unlabeled Ligand: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

-

96-well filter plates and a vacuum manifold.

-

Scintillation counter.

4.2.2. Procedure

-

Membrane Preparation: Homogenize the cell pellet in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, [3H]-NMS (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, [3H]-NMS, and a high concentration of a non-radiolabeled antagonist (e.g., atropine) to saturate the receptors.

-

Competition: Receptor membranes, [3H]-NMS, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

The in-silico modeling of this compound's binding to the M1 muscarinic acetylcholine receptor provides a powerful framework for understanding the molecular basis of its therapeutic action. By combining computational techniques such as molecular docking and molecular dynamics simulations with experimental validation through radioligand binding assays, researchers can gain detailed insights into the drug-receptor interactions. This knowledge is invaluable for the development of next-generation anticholinergic drugs with enhanced selectivity and improved therapeutic profiles for the treatment of neurological disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselectivity of procyclidine binding to muscarinic receptor subtypes M1, M2 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Cycrimine Analogues: A Technical Guide for Drug Development Professionals

Introduction

Cycrimine is a centrally-acting anticholinergic agent historically used in the management of Parkinson's disease.[1][2] Its therapeutic effects are primarily attributed to its antagonism of the M1 muscarinic acetylcholine receptor, which helps to restore the balance between acetylcholine and dopamine in the brain.[1][2] While effective, the clinical use of this compound and other non-selective anticholinergics can be limited by a range of peripheral and central side effects. This has spurred interest in the development of novel analogues with improved selectivity and tolerability. This technical guide provides a comprehensive overview of the core methodologies and strategic considerations for the early-stage research and development of novel this compound analogues.

Core Concepts in this compound Analogue Development

The development of novel this compound analogues is predicated on the principles of medicinal chemistry and pharmacology, aiming to optimize the drug's therapeutic index. The primary goal is to design molecules that retain or enhance affinity for the M1 muscarinic receptor while minimizing activity at other muscarinic receptor subtypes (M2-M5) to reduce off-target effects. Key structural features of the this compound scaffold that can be targeted for modification include the piperidine ring, the cyclopentyl and phenyl groups, and the propan-1-ol linker.

Hypothetical this compound Analogues: A Structure-Activity Relationship (SAR) Study

To illustrate the process of analogue development, a hypothetical series of this compound analogues (CYC-A1 to CYC-A5) has been designed. These analogues feature modifications to the core this compound structure, and their predicted pharmacological data are presented in the tables below.

Table 1: Hypothetical Binding Affinities (Ki) of this compound Analogues at Muscarinic Receptor Subtypes

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 Selectivity (fold vs. M2) |

| This compound | 15 | 50 | 45 | 30 | 60 | 3.3 |

| CYC-A1 | 10 | 150 | 120 | 80 | 200 | 15 |

| CYC-A2 | 25 | 40 | 35 | 55 | 70 | 1.6 |

| CYC-A3 | 8 | 200 | 180 | 150 | 250 | 25 |

| CYC-A4 | 50 | 60 | 55 | 70 | 80 | 1.2 |

| CYC-A5 | 12 | 80 | 75 | 60 | 100 | 6.7 |

Table 2: Hypothetical In Vitro Functional Activity (IC50) and Cytotoxicity of this compound Analogues

| Compound | M1 Functional Antagonism IC50 (nM) | hERG Inhibition IC50 (µM) | HepG2 Cytotoxicity CC50 (µM) |

| This compound | 35 | 15 | >100 |

| CYC-A1 | 25 | 50 | >100 |

| CYC-A2 | 50 | 12 | 85 |

| CYC-A3 | 20 | >100 | >100 |

| CYC-A4 | 80 | 18 | 95 |

| CYC-A5 | 30 | 35 | >100 |

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of novel compounds. The following are standard protocols for the in vitro assessment of this compound analogues.

Synthesis of a Hypothetical this compound Analogue (CYC-A3)

A potential synthetic route for a this compound analogue, such as one with a substituted phenyl ring, can be adapted from general methods for the synthesis of related piperidine compounds. The following is a generalized, hypothetical protocol for the synthesis of a this compound analogue.

Materials:

-

Substituted Phenyl Grignard Reagent

-

Cyclopentyl(piperidin-1-yl)methanone

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate

-

Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A solution of the substituted phenyl Grignard reagent in anhydrous THF is prepared.

-

The Grignard solution is added dropwise to a stirred solution of cyclopentyl(piperidin-1-yl)methanone in anhydrous THF at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired this compound analogue.

In Vitro Pharmacological Evaluation

Radioligand Binding Assay for Muscarinic Receptors: This assay determines the affinity of the test compounds for the different muscarinic receptor subtypes.

-

Cell membranes expressing the human M1, M2, M3, M4, or M5 receptor are prepared.

-

The membranes are incubated with a specific radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the this compound analogue.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The Ki values are calculated from the IC50 values obtained from competitive binding curves.

Functional Assay for M1 Receptor Antagonism: This assay measures the ability of the this compound analogues to inhibit the function of the M1 receptor.

-

Cells expressing the human M1 receptor and a downstream reporter (e.g., a calcium-sensitive dye) are cultured.

-

The cells are pre-incubated with varying concentrations of the this compound analogue.

-

The cells are then stimulated with a known M1 agonist (e.g., carbachol).

-

The change in the reporter signal (e.g., fluorescence) is measured.

-

The IC50 values are determined from the concentration-response curves.

Visualizations

Signaling Pathway of this compound at the M1 Muscarinic Receptor

Caption: M1 muscarinic receptor signaling pathway and the inhibitory action of a this compound analogue.

Experimental Workflow for Screening this compound Analogues

Caption: A typical in vitro screening cascade for the identification of lead this compound analogues.

Conclusion

The early-stage research of this compound analogues presents a promising avenue for the development of novel therapeutics with improved profiles for the treatment of neurological disorders. A systematic approach, combining rational drug design, robust synthetic chemistry, and a comprehensive suite of in vitro pharmacological and toxicological assays, is essential for the identification of lead candidates. The methodologies and strategic considerations outlined in this guide provide a framework for researchers and drug development professionals to navigate the initial phases of this important endeavor.

References

Cycrimine's Impact on Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The delicate balance between acetylcholine and dopamine in the basal ganglia is crucial for the regulation of motor control. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms such as tremor and rigidity. Cycrimine, as a muscarinic receptor antagonist, acts to re-establish this balance by reducing cholinergic transmission. This guide will explore the molecular interactions and downstream consequences of this compound's engagement with cholinergic pathways.

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] There are five subtypes of mAChRs (M1-M5), and while this compound is known to be a potent M1 receptor antagonist, a detailed selectivity profile across all subtypes is not extensively documented in publicly available literature. The M1 receptor is highly expressed in the cerebral cortex and hippocampus and is coupled to the Gq/11 signaling pathway.[3][4]

Data Presentation: Muscarinic Receptor Binding Affinity

| Receptor Subtype | Ligand | Affinity (Ki) in nM | Reference Tissue/Cell Line |

| M1 | Trihexyphenidyl | 1.1 | Human neuroblastoma cells |

| M2 | Trihexyphenidyl | 13 | Rat heart |

| M3 | Trihexyphenidyl | 5.0 | Rat submandibular gland |

| M4 | Trihexyphenidyl | 1.8 | Rat striatum |

| M5 | Trihexyphenidyl | Not Reported | Not Reported |

Note: This table is illustrative and based on data for a related compound due to the lack of specific quantitative data for this compound in the available literature.

Signaling Pathways Affected by this compound

By blocking the M1 muscarinic acetylcholine receptor, this compound inhibits the canonical Gq/11 signaling cascade. This pathway, when activated by acetylcholine, leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The antagonism of this pathway by this compound results in a reduction of neuronal excitability.[3]

Figure 1: M1 Receptor Antagonism by this compound.

Experimental Protocols

The following sections outline generalized experimental protocols that are standard in the pharmacological characterization of muscarinic receptor antagonists like this compound. Specific parameters for this compound would need to be optimized based on preliminary experiments.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a drug to its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and isolate the membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include a control with an excess of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

-

Equilibration: Incubate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Figure 2: Radioligand Binding Assay Workflow.

In Vivo Microdialysis

This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To quantify the effect of this compound administration on acetylcholine and dopamine levels in the striatum.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Experimental animals (e.g., rats or mice).

-

This compound solution for administration.

Procedure:

-

Probe Implantation: Under anesthesia, surgically implant a microdialysis guide cannula into the striatum of the animal using stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine and dopamine levels.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).

-

Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor the changes in neurotransmitter levels.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of acetylcholine and dopamine.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Interaction with the Dopaminergic System

The therapeutic effect of this compound in Parkinson's disease stems from its ability to modulate the balance between the cholinergic and dopaminergic systems in the basal ganglia. In a healthy state, striatal cholinergic interneurons exert a tonic inhibitory influence on dopamine release. By blocking M1 receptors on these interneurons, this compound can lead to a disinhibition of dopamine release, thereby helping to restore dopaminergic tone. However, the precise quantitative effects of this compound on dopamine levels in different subregions of the basal ganglia have not been extensively characterized.

Figure 3: this compound's Influence on Neurotransmitter Interaction.

Off-Label Uses and Adverse Effects

While primarily indicated for Parkinson's disease, anticholinergic drugs like this compound have been explored for off-label uses in conditions such as dystonia and drug-induced extrapyramidal symptoms. However, their use is limited by a significant side-effect profile. The adverse effects of this compound are a direct extension of its anticholinergic properties and can include dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment, particularly in elderly patients. These effects are due to the blockade of muscarinic receptors in the peripheral nervous system and the central nervous system.

Conclusion

This compound exerts its therapeutic effects in Parkinson's disease by antagonizing M1 muscarinic acetylcholine receptors, thereby helping to restore the balance between the cholinergic and dopaminergic systems in the brain. While its primary mechanism of action is established, a comprehensive quantitative understanding of its binding profile and its precise in vivo effects on neurotransmitter dynamics remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for future research aimed at fully characterizing the pharmacological properties of this compound and other M1 receptor antagonists. A deeper understanding of these agents will be crucial for the development of more targeted and effective therapies for neurological and psychiatric disorders.

References

- 1. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

Preliminary Studies of Cycrimine in Neurodegenerative Models: A Technical Overview and Research Gap Analysis

This technical guide addresses the current landscape of preliminary research concerning Cycrimine in the context of neurodegenerative diseases. A comprehensive review of existing scientific literature reveals a significant gap in preclinical studies investigating this compound as a disease-modifying agent in neurodegenerative models. Its established role is primarily for the symptomatic treatment of Parkinson's disease.

Executive Summary

This compound is a centrally acting anticholinergic drug historically used to manage the motor symptoms of Parkinson's disease.[1][2] Its mechanism of action involves the antagonism of the M1 muscarinic acetylcholine receptor, thereby reducing cholinergic activity in the brain to counterbalance the dopamine deficiency characteristic of Parkinson's disease.[1][3][4] Despite its clinical use, there is a notable absence of preliminary studies in the scientific literature evaluating this compound's potential to alter the underlying pathology of neurodegenerative diseases such as Alzheimer's, Huntington's, or even to provide neuroprotection in Parkinson's disease models. This document summarizes the known pharmacology of this compound and outlines the general experimental protocols that would be pertinent to its study in neurodegenerative models, should such research be undertaken.

This compound: Known Mechanism of Action

This compound functions as a competitive antagonist of the M1 muscarinic acetylcholine receptor (mAChR). In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic interneurons in the striatum. This imbalance contributes to the motor symptoms of the disease. By blocking M1 receptors, this compound reduces the effects of acetylcholine, helping to restore a more balanced state of neurotransmission in the striatum.

Signaling Pathway of this compound's Anticholinergic Action

Quantitative Data Presentation

A thorough search of scientific databases reveals no published preclinical studies of this compound in neurodegenerative models that provide quantitative data on endpoints such as IC50 values for neuroprotective effects, measurements of protein aggregate reduction, or improvements in cognitive and motor function in animal models beyond its known symptomatic effects in Parkinsonism. Therefore, no data tables can be presented at this time.

Experimental Protocols for Future Preclinical Evaluation

Should research into the disease-modifying potential of this compound be initiated, the following standard experimental protocols would be applicable.

In Vitro Neurotoxicity and Neuroprotection Assays

-

Cell Lines: Human neuroblastoma (SH-SY5Y), rat pheochromocytoma (PC12), or primary neuronal cultures.

-

Neurotoxin Induction:

-

Parkinson's Model: 6-hydroxydopamine (6-OHDA) or MPP+ to induce dopaminergic neuron death.

-

Alzheimer's Model: Amyloid-beta (Aβ) oligomers to induce synaptic dysfunction and cell death.

-

Huntington's Model: Expression of mutant Huntingtin (mHtt) protein.

-

-

This compound Treatment: Cells would be pre-treated with a range of this compound concentrations prior to or concurrently with neurotoxin exposure.

-

Endpoints:

-

Cell Viability: Assessed using MTT or LDH assays.

-

Apoptosis: Measured by caspase-3 activity assays or TUNEL staining.

-

Oxidative Stress: Quantified using ROS-sensitive fluorescent probes (e.g., DCFDA).

-

Mitochondrial Function: Evaluated through mitochondrial membrane potential assays (e.g., JC-1 staining).

-

In Vivo Studies in Animal Models

-

Animal Models:

-

Parkinson's Disease: MPTP-induced mouse model or 6-OHDA-induced rat model.

-

Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PSEN1) mutations (e.g., 5XFAD).

-

Huntington's Disease: Transgenic mouse models expressing the human mutant huntingtin gene (e.g., R6/2).

-

-

Drug Administration: this compound would be administered via oral gavage or intraperitoneal injection at various doses and for a specified duration.

-

Behavioral Assessments:

-

Motor Function: Rotarod test, open field test, cylinder test.

-

Cognitive Function: Morris water maze, Y-maze, novel object recognition test.

-

-

Post-Mortem Brain Tissue Analysis:

-

Immunohistochemistry: Staining for markers of neuronal survival (e.g., tyrosine hydroxylase for dopaminergic neurons), protein aggregation (Aβ plaques, α-synuclein, mHtt), and neuroinflammation (microglia and astrocyte markers).

-

Biochemical Assays: ELISA or Western blot to quantify levels of specific proteins of interest.

-

Experimental Workflow for Preclinical Screening

Conclusion and Future Directions

While this compound has a well-defined role in the symptomatic management of Parkinson's disease, there is a clear absence of research into its potential as a disease-modifying therapy for neurodegenerative disorders. The anticholinergic mechanism of this compound, particularly its antagonism of the M1 receptor, presents a complex profile for neurodegenerative diseases. While beneficial for motor symptoms in Parkinson's, long-term anticholinergic use has been associated with cognitive impairment and an increased risk of dementia in older adults.

Future preliminary studies could explore whether specific, targeted modulation of muscarinic receptors by compounds like this compound might have unintended neuroprotective effects, for instance, through modulation of neuroinflammation or excitotoxicity. However, any such investigation must be carefully weighed against the known cognitive risks associated with chronic anticholinergic use. The experimental frameworks outlined in this guide provide a roadmap for such future preclinical investigations, should a compelling hypothesis for the neuroprotective potential of this compound emerge. At present, the lack of foundational data means that this compound is not considered a candidate for disease modification in neurodegeneration.

References

Investigating the Off-Target Effects of Cycrimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycrimine is an anticholinergic agent primarily utilized in the management of Parkinson's disease. Its therapeutic effect is attributed to its antagonism of the muscarinic acetylcholine M1 receptor.[1] However, the full safety and selectivity profile of any drug candidate extends beyond its primary target. Off-target interactions can lead to unforeseen adverse effects or present opportunities for drug repurposing. This technical guide provides a framework for investigating the off-target effects of this compound, outlining key experimental protocols and data presentation strategies. While comprehensive public data on this compound's off-target profile is limited, this guide presents a representative profile based on the broader class of anticholinergic drugs, offering a blueprint for such an investigation.

Introduction to Off-Target Profiling

The assessment of a drug's interaction with unintended molecular targets is a critical component of safety pharmacology.[2][3] These "off-target" effects can mediate both adverse drug reactions and previously undiscovered therapeutic benefits. Early identification of off-target activities through comprehensive screening panels can significantly reduce the likelihood of late-stage clinical failures and provide a more complete understanding of a compound's biological activity.[4][5]

Standard safety pharmacology studies typically evaluate the effects of a test substance on vital organ systems, including the cardiovascular, central nervous, and respiratory systems. In vitro screening panels, such as those offered by Eurofins or CEREP, provide a cost-effective method for assessing a compound's promiscuity against a wide array of receptors, ion channels, enzymes, and transporters early in the drug discovery process.

Representative Off-Target Profile of an Anticholinergic Agent

Given the limited availability of a comprehensive public off-target binding profile for this compound, the following table summarizes potential off-target interactions that might be anticipated for a centrally-acting anticholinergic drug. These targets are commonly included in safety screening panels and have been associated with the side-effect profiles of anticholinergic medications.

It is critical to note that the following data is illustrative and serves as a representative example for the purposes of this guide. Actual binding affinities for this compound would need to be determined experimentally.

| Target Family | Target Subtype | Assay Type | Representative Kᵢ (nM) | Representative IC₅₀ (nM) | Potential Physiological Implication |

| Muscarinic Receptor | M₂ Receptor | Radioligand Binding | 50 | - | Cardiac arrhythmias, bradycardia |

| M₃ Receptor | Radioligand Binding | 80 | - | Dry mouth, blurred vision, constipation, urinary retention | |

| M₄ Receptor | Radioligand Binding | 35 | - | Potential modulation of extrapyramidal symptoms | |

| M₅ Receptor | Radioligand Binding | 120 | - | Less well-defined; potential CNS effects | |

| Histamine Receptor | H₁ Receptor | Radioligand Binding | 250 | - | Sedation, drowsiness |

| Dopamine Receptor | D₂ Receptor | Radioligand Binding | >1000 | - | Potential to modulate antipsychotic-like effects or extrapyramidal symptoms |

| Serotonin Transporter | SERT | Radioligand Binding | >1000 | - | Potential for drug-drug interactions with SSRIs |

| Cardiac Ion Channel | hERG (Kᵥ11.1) | Electrophysiology | - | >10,000 | Low risk of QT prolongation and Torsades de Pointes |

Key Experimental Protocols

The quantitative data presented above would be generated using a variety of in vitro assays. The following sections provide detailed methodologies for two of the most critical experiments in off-target profiling.

Radioligand Binding Assay for Receptor Screening

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This method involves competing the test compound (e.g., this compound) against a radiolabeled ligand known to bind to the target of interest.

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of off-target receptors (e.g., muscarinic subtypes, histamine, dopamine receptors).

Materials:

-

Test compound (this compound) stock solution

-

Membrane preparations from cells expressing the target receptor

-

Radiolabeled ligand specific to the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the radiolabeled ligand

-

Varying concentrations of this compound or vehicle control.

-

For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-